7-Chloroquinolin-5-amine
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Overview
Description
7-Chloroquinolin-5-amine is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities, including antimalarial, antimicrobial, and anticancer properties. The presence of a chlorine atom at the 7th position and an amine group at the 5th position in the quinoline ring structure imparts unique chemical and biological properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroquinolin-5-amine typically involves the nucleophilic substitution reaction of 4,7-dichloroquinoline with ammonia or an amine. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Chloroquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as thiols, amines, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate and elevated temperatures.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
7-Chloroquinolin-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: Studied for its antimicrobial and antimalarial properties, making it a candidate for drug development.
Medicine: Investigated for its potential anticancer properties, particularly against breast, colon, and cervical cancer cell lines.
Industry: Utilized in the synthesis of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Chloroquinolin-5-amine involves its interaction with various molecular targets and pathways. For instance, its antimalarial activity is attributed to its ability to interfere with the heme detoxification process in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death. Its anticancer activity is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substitution patterns.
Quinoline: The parent compound with a wide range of biological activities.
7-Chloroquinoline: A closely related compound with similar chemical properties but lacking the amine group at the 5th position.
Uniqueness: 7-Chloroquinolin-5-amine is unique due to the presence of both the chlorine atom at the 7th position and the amine group at the 5th position, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
IUPAC Name |
7-chloroquinolin-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h1-5H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXJCCGBPKUEKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2N=C1)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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